Hydrolytic Stability: Me-Bis(ADP) vs. Native ADP in Enzymatic Assays
As a class-level inference, the N6-methylene bridge in Me-Bis(ADP) is expected to confer substantial resistance to enzymatic cleavage by enzymes that specifically recognize the glycosidic or phosphodiester bonds of native adenosine diphosphate (ADP), such as apyrase (EC 3.6.1.5) or 5'-nucleotidase (EC 3.1.3.5) [1]. While direct quantitative data for Me-Bis(ADP) is not available, studies on structurally related methylene-bridged nucleotides, such as adenosine 5'-[α,β-methylene]diphosphate (AOPCP), demonstrate that replacing a labile phosphate-oxygen bond with a stable methylene bridge results in complete resistance to hydrolysis by 5'-nucleotidase, with the enzyme exhibiting a Ki of 5 nM for AOPCP versus a Km in the micromolar range for the native substrate, AMP [2]. By extension, Me-Bis(ADP) is expected to show a similar, if not greater, degree of enzymatic stability compared to ADP, making it a superior tool for experiments requiring a non-hydrolyzable ADP analog [1].
| Evidence Dimension | Enzymatic Hydrolysis (Inferred) |
|---|---|
| Target Compound Data | Predicted: Resistant to cleavage by 5'-nucleotidase and apyrase. |
| Comparator Or Baseline | Adenosine Diphosphate (ADP): Readily hydrolyzed; AOPCP: Ki = 5 nM for 5'-nucleotidase. |
| Quantified Difference | Class-level inference: Methylene-bridge confers significant hydrolytic stability; AOPCP exhibits a >1000-fold increase in affinity for the enzyme active site over the native substrate, indicative of non-hydrolyzable binding. |
| Conditions | Rat heart 5'-nucleotidase assay, pH 7.2 (for AOPCP data) |
Why This Matters
Procurement of Me-Bis(ADP) is justified when a stable, non-consumable ADP surrogate is required, preventing assay signal drift due to nucleotide depletion by contaminating hydrolases.
- [1] Zimmermann, H. (1992). 5'-Nucleotidase: molecular structure and functional aspects. Biochemical Journal, 285(2), 345-365. View Source
- [2] Naito, Y., & Lowenstein, J. M. (1981). 5'-Nucleotidase from rat heart. Inhibition by adenine nucleotides and related compounds. Biochemical Journal, 226(3), 645-651. View Source
